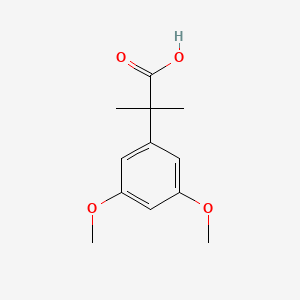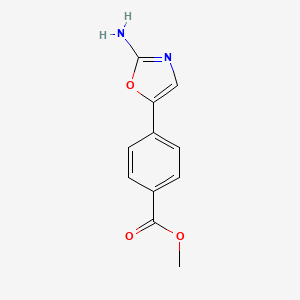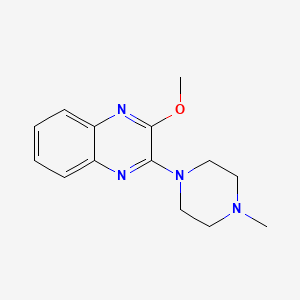
tert-Butyl ((1R,2R)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxycyclopentyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-tert-butyl N-[(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclopentyl]carbamate: is a complex organic compound that features a tert-butyl group, a tert-butyldimethylsilyl (TBDMS) group, and a hydroxycyclopentyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclopentyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by the formation of the carbamate linkage through the reaction with tert-butyl isocyanate. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent moisture-sensitive reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
rac-tert-butyl N-[(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbamate group can be reduced to amines.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Fluoride sources like tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield cyclopentanone derivatives, while reduction of the carbamate group can produce cyclopentylamines.
Applications De Recherche Scientifique
rac-tert-butyl N-[(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclopentyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-tert-butyl N-[(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, while the carbamate group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate
- tert-butyl N-[(1R,2S,3R,4S)-4-[(tert-butyldimethylsilyl)oxy]-3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclopentyl]carbamate
Uniqueness
rac-tert-butyl N-[(1R,2R)-2-[(tert-butyldimethylsilyl)oxy]-4-hydroxycyclopentyl]carbamate is unique due to its specific stereochemistry and the presence of both tert-butyl and TBDMS groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C16H33NO4Si |
|---|---|
Poids moléculaire |
331.52 g/mol |
Nom IUPAC |
tert-butyl N-[(1R,2R)-2-[tert-butyl(dimethyl)silyl]oxy-4-hydroxycyclopentyl]carbamate |
InChI |
InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-12-9-11(18)10-13(12)21-22(7,8)16(4,5)6/h11-13,18H,9-10H2,1-8H3,(H,17,19)/t11?,12-,13-/m1/s1 |
Clé InChI |
ZYPAGQSDTWTOLT-VFRRUGBOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CC(C[C@H]1O[Si](C)(C)C(C)(C)C)O |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(CC1O[Si](C)(C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid,cis](/img/structure/B13579815.png)

![5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B13579827.png)




![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)

![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B13579879.png)



